molecular formula C20H21N7O3S B2839977 (3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034508-09-1

(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2839977
CAS No.: 2034508-09-1
M. Wt: 439.49
InChI Key: LEDHTFJGGWTHLA-UHFFFAOYSA-N
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Description

The compound “(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone” features a unique hybrid structure combining a tetrazole-substituted phenyl ring linked via a methanone group to a piperidine ring bearing a benzo[c][1,2,5]thiadiazole dioxide moiety. This architecture integrates multiple pharmacophoric elements:

  • Tetrazole: Known for metabolic stability and hydrogen-bonding capabilities, commonly used in medicinal chemistry as a bioisostere for carboxylic acids .
  • Piperidine: Enhances conformational flexibility, improving binding to biological targets .

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S/c1-24-18-7-2-3-8-19(18)27(31(24,29)30)16-9-11-25(12-10-16)20(28)15-5-4-6-17(13-15)26-14-21-22-23-26/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDHTFJGGWTHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a hybrid molecule that combines a tetrazole moiety with a thiadiazole derivative. Tetrazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article focuses on the biological activity of this compound, supported by recent research findings and data analysis.

Structure and Properties

The compound features two significant structural components:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, which contributes to its biological activity through interactions such as hydrogen bonding.
  • Thiadiazole Derivative : Known for its electron-deficient nature, enhancing the compound's potential to interact with biological targets.

Molecular Structure

ComponentDescription
TetrazoleFive-membered ring with nitrogen atoms
ThiadiazoleContains sulfur and nitrogen, enhancing reactivity
PiperidineA six-membered ring that can enhance solubility and bioavailability

Antimicrobial Activity

Research has shown that tetrazole-based compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies indicate that derivatives of tetrazoles demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The compound has shown promising results against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The incorporation of the thiadiazole moiety has been linked to anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation:

  • Mechanism of Action : The interaction of the tetrazole ring with DNA or proteins involved in cell division may lead to apoptosis in cancer cells .

Study 1: Synthesis and Evaluation

A recent study synthesized various tetrazole-thiadiazole hybrids and evaluated their biological activities:

  • Methodology : The compounds were synthesized using standard organic chemistry techniques and characterized by NMR and mass spectrometry.
  • Results : The synthesized compounds exhibited varying degrees of antibacterial activity, with some achieving IC50 values as low as 39 µM against platelet aggregation .

Study 2: Computational Analysis

Computational methods such as DFT/B3LYP were employed to predict the electronic properties of the compound:

  • Findings : The analysis revealed lower energy gaps (ΔE) for certain derivatives, indicating higher stability and potential bioactivity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrazole-benzo[c][1,2,5]thiadiazole-piperidine scaffold is distinct from triazole-quinazolinone () or benzothiazole-pyrazolone hybrids ().
  • Synthesis of analogous compounds frequently employs click chemistry (e.g., triazoles in ) or heterocyclic condensation (e.g., pyrazolines in ), whereas the target compound’s synthesis would likely require sequential coupling of tetrazole and thiadiazole precursors.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physical Properties
Compound Class/Name Reported Bioactivity/Properties Key Data Reference
Target Compound Hypothesized CNS or antimicrobial activity (based on structural motifs) No direct data in evidence; inferred from similar compounds. -
Triazole-thiazole derivatives (e.g., 9a–e) Antimicrobial, antioxidant IC₅₀ values: 9c (12.5 µg/mL against S. aureus)
Pyrazoline derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-pyrazol-3-one) Antitumor, antidepressant IC₅₀: 5.8 µM against MCF-7 cells
Tetrazole-thioethers (e.g., 6a-p) Unknown; structural focus on synthetic methodology Melting points: 160–220°C; IR peaks: 2550 cm⁻¹ (S-H stretch)

Key Observations :

  • The tetrazole group in the target compound may enhance metabolic stability compared to carboxylic acid-containing analogues .

Structural Flexibility and Drug Likeness

  • The piperidine ring in the target compound provides conformational flexibility absent in rigid scaffolds like quinazolinones () or fused pyrazolines (). This flexibility may enhance pharmacokinetic properties, such as solubility and bioavailability .
  • In contrast, triazole-thiazole hybrids () exhibit planar geometries that may limit membrane permeability.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

The synthesis requires multi-step reactions under controlled conditions. Key steps include:

  • Coupling reactions : Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst to facilitate heterogenous catalysis at 70–80°C for 1 hour .
  • Purification : Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, cool the mixture, filter, wash with hot water, and recrystallize in aqueous acetic acid to isolate high-purity products .
  • Yield optimization : Adjust molar ratios of precursors (e.g., tetrazole and benzo-thiadiazole derivatives) and ensure stoichiometric equivalence to minimize side products .

Q. How is the compound structurally characterized to confirm its identity?

Analytical techniques are essential for verification:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR to identify chemical shifts corresponding to the tetrazole (δ 8.5–9.5 ppm) and benzo-thiadiazole (δ 7.0–8.0 ppm) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) by comparing retention times with standards .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}) to confirm ketone linkage .

Q. What are common impurities encountered during synthesis, and how are they identified?

Impurities often arise from incomplete coupling or side reactions:

  • Byproducts : Unreacted tetrazole or benzo-thiadiazole intermediates can persist if reaction conditions (e.g., temperature, catalyst activity) are suboptimal. These are detected via HPLC or mass spectrometry .
  • Solvent residues : Residual PEG-400 or acetic acid may remain post-recrystallization, identified via gas chromatography (GC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Systematic optimization involves:

  • Catalyst screening : Test alternatives to Bleaching Earth Clay (e.g., Lewis acids) to enhance coupling efficiency .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yields .
  • Solvent selection : Compare PEG-400 with ionic liquids to improve solubility and reduce waste .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Focus on modular substitutions:

  • Tetrazole modifications : Replace the 1H-tetrazole group with 1,2,3-triazole to alter electronic properties and binding affinity .
  • Piperidine substitutions : Introduce fluorophenyl or methyl groups to the piperidine ring to enhance lipophilicity and target engagement .
  • Benzo-thiadiazole derivatives : Vary substituents (e.g., sulfonyl vs. methyl groups) to modulate metabolic stability .

Q. How can contradictory biological activity data be resolved in mechanistic studies?

Address discrepancies through:

  • Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays .
  • Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability in compound purity .
  • Computational modeling : Use molecular dynamics simulations to predict binding modes and explain outlier results .

Q. What methods assess the compound’s stability under physiological conditions?

Stability profiling includes:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24 hours .
  • Light/thermal stress tests : Expose solid samples to UV light (254 nm) or 40°C for 72 hours to identify photolytic or thermal degradation pathways .

Q. How can researchers reconcile conflicting solubility data reported in different studies?

Standardize protocols to minimize variability:

  • Solvent systems : Use dimethyl sulfoxide (DMSO) for stock solutions and dilute in PBS (pH 7.4) to mimic physiological conditions .
  • Dynamic light scattering (DLS) : Measure particle size distribution to detect aggregation, which may falsely indicate poor solubility .

Methodological Notes

  • Theoretical frameworks : Link experimental design to medicinal chemistry principles (e.g., Lipinski’s Rule of Five) to ensure translational relevance .

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